Optochin

Description

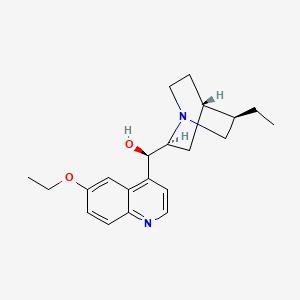

structure; RN given refers to parent cpd

Structure

3D Structure

Properties

IUPAC Name |

(R)-(6-ethoxyquinolin-4-yl)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c1-3-14-13-23-10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-4-2)12-18(17)19/h5-7,9,12,14-15,20-21,24H,3-4,8,10-11,13H2,1-2H3/t14-,15-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWZHLCNFQWNPE-LATRNWQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3413-58-9 (mono-hydrochloride) | |

| Record name | Ethylhydrocupreine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50893924 | |

| Record name | Ethylhydrocupreine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-60-1 | |

| Record name | Optochin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylhydrocupreine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylhydrocupreine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylhydrocupreine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHYDROCUPREINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W030VS2OG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ethylhydrocupreine hydrochloride chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhydrocupreine hydrochloride, also known as optochin, is a synthetic derivative of hydroquinine. Historically explored for its therapeutic potential, it is now predominantly utilized as a key diagnostic agent for the presumptive identification of Streptococcus pneumoniae. This technical guide provides an in-depth overview of its chemical properties, structure, and mechanism of action, tailored for a scientific audience.

Chemical Structure and Identification

Ethylhydrocupreine hydrochloride is a chiral molecule with a complex structure consisting of a quinoline ring system linked to a quinuclidine moiety.

Table 1: Chemical Identification of Ethylhydrocupreine Hydrochloride

| Identifier | Value |

| IUPAC Name | (R)---INVALID-LINK--methanol hydrochloride[1] |

| CAS Number | 3413-58-9[2][3] |

| Molecular Formula | C₂₁H₂₈N₂O₂·HCl[2] |

| SMILES String | CC[C@H]1CN2CC[C@H]1C[C@H]2--INVALID-LINK--O.Cl[1][3] |

Physicochemical Properties

The physicochemical properties of ethylhydrocupreine hydrochloride are crucial for its application in diagnostic assays and for any further research into its biological activities.

Table 2: Physicochemical Properties of Ethylhydrocupreine Hydrochloride

| Property | Value |

| Molecular Weight | 376.92 g/mol [2][4] |

| Melting Point | 121-123 °C[3][5][6] |

| Solubility | Soluble in water (50 mg/mL), ethanol (50 mg/ml), and DMSO (125 mg/mL).[3][7][8] |

| pKa | Not readily available in the searched literature. |

| Appearance | White to off-white solid.[8] |

Experimental Protocols

Determination of Melting Point

Objective: To determine the melting point range of a crystalline solid, providing an indication of its purity.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered, dry ethylhydrocupreine hydrochloride is packed into a capillary tube to a height of 2-3 mm.[2]

-

Apparatus: A calibrated melting point apparatus equipped with a heating block and a thermometer or an automated detection system is used.

-

Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a steady rate of 1-2 °C per minute. c. The temperature at which the first drop of liquid appears is recorded as the onset of melting. d. The temperature at which the last solid crystal melts is recorded as the completion of melting. e. The melting point is reported as a range from the onset to the completion of melting. For a pure compound, this range is typically narrow (0.5-2 °C).[1][6]

Determination of Aqueous Solubility

Objective: To determine the concentration of a saturated solution of a substance in water at a specified temperature.

Methodology (Shake-Flask Method):

-

Preparation of Saturated Solution: An excess amount of ethylhydrocupreine hydrochloride is added to a known volume of purified water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[5]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Analysis: The concentration of ethylhydrocupreine hydrochloride in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).

Mechanism of Action and Resistance

The primary mechanism of action of ethylhydrocupreine hydrochloride against Streptococcus pneumoniae involves the inhibition of the membrane-bound F₁F₀ H⁺-ATPase (ATP synthase). This enzyme is crucial for maintaining the proton motive force and for ATP synthesis.

Signaling Pathway: Inhibition of H⁺-ATPase

Caption: Inhibition of S. pneumoniae H⁺-ATPase by Ethylhydrocupreine Hydrochloride.

Resistance to ethylhydrocupreine hydrochloride in S. pneumoniae arises from point mutations in the genes encoding the a-subunit (atpA) and c-subunit (atpC) of the F₀ complex of the H⁺-ATPase. These mutations alter the drug's binding site, reducing its inhibitory effect.

Logical Relationship: Mechanism of this compound Resistance

Caption: Development of this compound Resistance in Streptococcus pneumoniae.

Conclusion

Ethylhydrocupreine hydrochloride remains an indispensable tool in clinical microbiology for the presumptive identification of Streptococcus pneumoniae. Its well-defined chemical properties and specific mechanism of action provide a reliable basis for its diagnostic application. Understanding the molecular basis of its activity and the mechanisms of resistance is crucial for interpreting test results accurately and for monitoring the emergence of resistant strains. Further research could focus on elucidating the precise binding interactions with the H⁺-ATPase and exploring potential modifications to overcome resistance.

References

The Core Mechanism of Optochin's Action on Streptococcus pneumoniae: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Optochin (ethylhydrocupreine hydrochloride) against Streptococcus pneumoniae. It details the molecular target of this compound, the biochemical pathways it disrupts, the genetic basis of resistance, and the experimental protocols used to investigate these phenomena.

Executive Summary

This compound is a quinine derivative that exhibits potent and specific inhibitory activity against Streptococcus pneumoniae. Its primary molecular target is the F0F1 H+-ATPase (ATP synthase), a crucial enzyme for proton translocation and ATP synthesis. By binding to the F0 complex of this enzyme, this compound disrupts its function, leading to a loss of membrane potential, cellular lysis, and ultimately, bacterial death. Resistance to this compound arises from specific point mutations in the genes encoding the 'a' and 'c' subunits of the F0 complex, namely atpA and atpC. These mutations alter the drug-binding site, thereby reducing the inhibitory effect of this compound.

Mechanism of Action of this compound

This compound's bactericidal activity against S. pneumoniae is a direct consequence of its specific inhibition of the membrane-bound F0F1 H+-ATPase.[1][2] This enzyme is vital for the bacterium's survival, playing a key role in maintaining the proton motive force across the cell membrane, which is essential for ATP synthesis and various transport processes.

The inhibitory action of this compound is targeted at the F0 complex, the proton-translocating domain of the ATPase embedded in the cell membrane. Specifically, this compound is thought to bind to the 'a' and 'c' subunits of the F0 complex, obstructing the flow of protons and thereby halting ATP synthesis.[1][3][4][5] This disruption of the proton gradient leads to changes in the cell membrane's surface tension, ultimately resulting in cell lysis.

dot

Caption: Mechanism of this compound's inhibitory action on S. pneumoniae.

The Genetic Basis of this compound Resistance

The development of resistance to this compound in S. pneumoniae is primarily attributed to point mutations in the atpA and atpC genes, which encode the 'a' and 'c' subunits of the F0F1-ATPase, respectively.[1][4][6] These mutations result in amino acid substitutions that alter the structure of the this compound binding site, thereby reducing the drug's efficacy.

Mutations in the atpC gene are more frequently observed in this compound-resistant strains.[1] However, mutations in the atpA gene have also been identified as a cause of resistance.[2][6] The accumulation of these mutations leads to a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit bacterial growth.

dot

Caption: Development of this compound resistance in S. pneumoniae.

Quantitative Data

The susceptibility of S. pneumoniae to this compound is quantified by determining the Minimum Inhibitory Concentration (MIC). A significant difference in MIC values is observed between susceptible and resistant strains.

| Strain Type | Gene(s) with Mutation(s) | Amino Acid Substitution(s) | This compound MIC (µg/mL) | Reference(s) |

| Susceptible (Wild-Type) | None | None | 1 - 2 | [4] |

| Resistant | atpC | Gly20Ser, Met23Ile, Ala49Thr | 4 - 64 | [1][4] |

| Resistant | atpA | Trp206Ser | 16 - 32 | [2][6] |

| Resistant | atpA | Trp206Cys | 32 | [6] |

| Resistant | atpC | Met13Ile, Gly18Ser, Gly20Ala, Ala31Val, Ala49Gly | 4 - 64 | [4] |

Experimental Protocols

This compound Susceptibility Testing

5.1.1. Disk Diffusion Method

This method provides a qualitative assessment of this compound susceptibility.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture of S. pneumoniae.

-

Inoculate a 5% sheep blood agar plate with the bacterial suspension to obtain confluent growth.

-

Aseptically place a 6-mm disk impregnated with 5 µg of this compound onto the surface of the agar.

-

Incubate the plate at 35-37°C in a 5-10% CO2-enriched atmosphere for 18-24 hours.

-

Measure the diameter of the zone of inhibition around the disk. A zone of ≥14 mm is considered susceptible.

5.1.2. Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This method provides a quantitative measure of this compound susceptibility.

-

Prepare a series of Mueller-Hinton agar plates containing 5% sheep blood and two-fold serial dilutions of this compound (e.g., 0.5 to 256 µg/mL).[4]

-

Prepare a bacterial inoculum of S. pneumoniae adjusted to a 0.5 McFarland standard.

-

Spot-inoculate the bacterial suspension onto the surface of each agar plate.

-

Incubate the plates at 35°C for 20-24 hours in a 5% CO2 atmosphere.[4]

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.[4]

Analysis of atpA and atpC Gene Mutations

This protocol outlines the process for identifying mutations associated with this compound resistance.

-

Genomic DNA Extraction: Isolate genomic DNA from S. pneumoniae cultures using a commercial kit or standard protocols.

-

PCR Amplification: Amplify the atpA and atpC genes using PCR. While specific primer sequences can vary, they are designed to flank the entire coding regions of these genes. Previously described primers can be found in the cited literature.[4][6]

-

PCR Product Purification: Purify the amplified PCR products to remove primers and dNTPs.

-

DNA Sequencing: Sequence the purified PCR products using Sanger sequencing.

-

Sequence Analysis: Align the obtained sequences with the wild-type atpA and atpC gene sequences from a known this compound-susceptible strain (e.g., S. pneumoniae R6) to identify any nucleotide substitutions.

dot

Caption: Experimental workflow for identifying this compound resistance.

Membrane-Bound ATPase Activity Assay

While a detailed, standardized protocol for this compound inhibition of S. pneumoniae F0F1-ATPase is not universally established, the following principles, derived from general ATPase assays, can be adapted. Studies have demonstrated a 100-fold difference in membrane ATPase resistance between susceptible and resistant strains.[2]

-

Membrane Preparation:

-

Grow S. pneumoniae to mid-log phase and harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., Tris-HCl with MgCl2).

-

Lyse the cells using mechanical disruption (e.g., French press or sonication) in the presence of DNase.

-

Centrifuge the lysate at low speed to remove unbroken cells and debris.

-

Pellet the membrane fraction by ultracentrifugation.

-

Wash and resuspend the membrane vesicles in a storage buffer.

-

-

ATPase Activity Assay:

-

The assay measures the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi).

-

Incubate the prepared membrane vesicles in a reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2) with varying concentrations of this compound.

-

Initiate the reaction by adding ATP.

-

Incubate at a constant temperature (e.g., 37°C) for a defined period.

-

Stop the reaction (e.g., by adding a stopping reagent like sodium dodecyl sulfate).

-

Quantify the amount of Pi released using a colorimetric method, such as the malachite green assay.

-

The specific activity of the ATPase is calculated and expressed as nmol of Pi released per minute per mg of membrane protein.

-

The inhibitory effect of this compound can be determined by comparing the ATPase activity in the presence and absence of the drug, allowing for the calculation of IC50 values.

-

Conclusion

The mechanism of action of this compound on Streptococcus pneumoniae is a well-defined process centered on the inhibition of the F0F1 H+-ATPase. This specific targeting makes this compound a valuable tool for the presumptive identification of S. pneumoniae in clinical microbiology. The emergence of resistance through mutations in the atpA and atpC genes underscores the importance of ongoing surveillance and the need for a thorough understanding of the molecular interactions between this drug and its target. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuances of this compound's activity and the mechanisms of resistance, which can inform the development of novel antimicrobial strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular basis of the this compound-sensitive phenotype of pneumococcus: characterization of the genes encoding the F0 complex of the Streptococcus pneumoniae and Streptococcus oralis H(+)-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenotypic and Molecular Characterization of this compound-Resistant Streptococcus pneumoniae Isolates from Brazil, with Description of Five Novel Mutations in the atpC Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Cinchona Alkaloid Antibiotic That Appears To Target ATP Synthase in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Inhibitory Effect of Optochin on Bacterial H(+)-ATPase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Optochin, a quinine derivative, is a well-established agent for the presumptive identification of Streptococcus pneumoniae. Its selective toxicity towards this bacterium is attributed to its inhibitory action on the F₀F₁ H(+)-ATPase, a crucial enzyme for maintaining cellular pH homeostasis and driving various transport processes. This technical guide provides an in-depth analysis of the molecular mechanism of this compound's action, compiles available quantitative data on its inhibitory effects, and presents detailed experimental protocols for studying this interaction. Visualizations of the signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of this important antimicrobial mechanism.

Introduction

The F-type H(+)-translocating ATPase (F₀F₁-ATPase) is a highly conserved enzyme complex found in the cytoplasmic membrane of bacteria. It plays a vital role in cellular bioenergetics, either synthesizing ATP using the proton motive force or hydrolyzing ATP to pump protons out of the cell, thereby maintaining the transmembrane proton gradient. In fermentative bacteria like Streptococcus pneumoniae, which lack a respiratory chain, the H(+)-ATPase is essential for extruding protons generated during glycolysis, thus preventing cytoplasmic acidification.

This compound (ethylhydrocupreine hydrochloride) specifically inhibits the H(+)-ATPase of S. pneumoniae, leading to cell death. This unique sensitivity forms the basis of the this compound susceptibility test used in clinical microbiology for the presumptive identification of pneumococci. Understanding the precise mechanism of this inhibition is crucial for comprehending pneumococcal physiology and for the potential development of novel antimicrobial agents targeting this essential enzyme.

Mechanism of Action: Targeting the F₀ Proton Channel

This compound's inhibitory effect is directed at the F₀ complex of the H(+)-ATPase, the membrane-embedded portion responsible for proton translocation.[1] Specifically, the interaction involves subunits encoded by the atpC and atpA genes, which code for subunit c and subunit a, respectively.

The binding of this compound to the F₀ complex physically obstructs the proton channel, thereby inhibiting the passage of H+ ions. This disruption of proton flow has two major consequences for the bacterial cell:

-

Inhibition of ATP Synthesis: In environments where a proton gradient could be used for ATP synthesis, this compound's blockage of the proton channel prevents this process.

-

Prevention of Proton Pumping: Crucially for S. pneumoniae, the inhibition of the F₀ complex prevents the ATP-driven extrusion of protons from the cytoplasm. This leads to a rapid acidification of the intracellular environment and ultimately, cell death.

Resistance to this compound in S. pneumoniae arises from point mutations in the atpC or atpA genes.[2][3] These mutations alter the amino acid sequence of the F₀ subunits, likely changing the conformation of the this compound binding site and reducing its affinity for the inhibitor.

Quantitative Data on this compound's Inhibitory Effects

The following table summarizes the available quantitative data regarding the effect of this compound on S. pneumoniae.

| Parameter | Strain Type | Value | Reference |

| Membrane ATPase Resistance | This compound-Sensitive (OptS) vs. This compound-Resistant (OptR) | 100-fold difference | [1] |

| Minimum Inhibitory Concentration (MIC) | This compound-Resistant (OptR) | 4 to 64-fold higher than OptS strains | [4] |

| Minimum Inhibitory Concentration (MIC) | This compound-Resistant (OptR) | 4 to 30-fold higher than susceptible strains | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effect of this compound on bacterial H(+)-ATPase.

This compound Susceptibility Testing

This standard microbiological test is used to determine the sensitivity of a bacterial isolate to this compound.

Materials:

-

5% Sheep Blood Agar plates

-

This compound disks (5 µg)

-

Bacterial culture of the test organism

-

Sterile inoculating loop or cotton swab

-

Incubator (35-37°C with 5% CO₂)

-

Sterile forceps

Procedure:

-

Prepare a bacterial suspension of the test organism with a turbidity equivalent to a 0.5 McFarland standard.

-

Using a sterile cotton swab, inoculate the entire surface of a 5% sheep blood agar plate to obtain confluent growth.

-

Using sterile forceps, place an this compound disk onto the center of the inoculated agar surface. Gently press the disk to ensure it adheres to the agar.

-

Incubate the plate at 35-37°C in a 5% CO₂ atmosphere for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition around the this compound disk in millimeters.

Interpretation:

-

Susceptible: A zone of inhibition of 14 mm or greater is indicative of S. pneumoniae.

-

Resistant: No zone of inhibition or a zone of inhibition less than 14 mm suggests the organism is not S. pneumoniae.

Measurement of H(+)-ATPase Activity Inhibition

This protocol describes a method for measuring the inhibition of membrane-bound H(+)-ATPase activity by this compound using a colorimetric assay to detect inorganic phosphate (Pi) released from ATP hydrolysis. This is an adapted protocol based on general ATPase activity assays.

Materials:

-

Membrane vesicles prepared from S. pneumoniae (see below for preparation protocol)

-

This compound solutions of varying concentrations

-

ATP solution (e.g., 100 mM)

-

Assay Buffer (e.g., 50 mM MES-Tris, pH 6.5, containing 5 mM MgCl₂)

-

Malachite green reagent for phosphate detection

-

Microplate reader

Protocol for Preparation of Membrane Vesicles:

-

Grow S. pneumoniae to mid-log phase in an appropriate broth medium.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Resuspend the cells in the same buffer containing a lysing agent (e.g., lysozyme) and a DNase.

-

Incubate to allow for cell wall digestion.

-

Lyse the protoplasts by osmotic shock or sonication.

-

Remove unbroken cells and cellular debris by low-speed centrifugation.

-

Pellet the membrane vesicles by ultracentrifugation.

-

Wash the membrane vesicles and resuspend them in a storage buffer.

ATPase Inhibition Assay Protocol:

-

Prepare a reaction mixture in a microplate containing the assay buffer and the prepared membrane vesicles.

-

Add varying concentrations of this compound to the wells. Include a control with no this compound.

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding a final concentration of 5 mM ATP to each well.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at the same temperature.

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

-

Generate a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of Pi released in each reaction and determine the percentage of inhibition for each this compound concentration.

Measurement of Proton Translocation Inhibition

This protocol outlines a method to measure the effect of this compound on ATP-driven proton pumping by monitoring the quenching of a fluorescent pH-sensitive dye. This is a generalized protocol that can be adapted for this specific purpose.

Materials:

-

Membrane vesicles from S. pneumoniae

-

This compound solutions

-

ATP and MgCl₂ solutions

-

Fluorescent pH-sensitive dye (e.g., 9-amino-6-chloro-2-methoxyacridine - ACMA)

-

Buffer (e.g., 50 mM MOPS-KOH, pH 7.0, containing 150 mM KCl)

-

Fluorometer

Procedure:

-

Resuspend the membrane vesicles in the assay buffer.

-

Add the fluorescent dye ACMA to the vesicle suspension in a fluorometer cuvette.

-

Monitor the baseline fluorescence until it stabilizes.

-

Add MgCl₂ and ATP to the cuvette to initiate proton pumping. This will cause a decrease in fluorescence as the intravesicular space acidifies (quenching).

-

Once a stable proton gradient is established (fluorescence reaches a minimum), add this compound to the cuvette.

-

Observe any increase in fluorescence, which would indicate a dissipation of the proton gradient due to the inhibition of the H(+)-ATPase.

-

The rate of fluorescence dequenching can be used to quantify the inhibitory effect of this compound on proton translocation.

Visualizations

Signaling Pathway of this compound Inhibition

Caption: Mechanism of this compound's inhibitory action on the F₀F₁ H(+)-ATPase.

Experimental Workflow for ATPase Inhibition Assay

Caption: Workflow for determining the inhibition of H(+)-ATPase activity by this compound.

Logical Relationship of this compound Resistance

Caption: Logical flow from wild-type sensitivity to this compound resistance.

Conclusion

This compound's targeted inhibition of the F₀F₁ H(+)-ATPase in Streptococcus pneumoniae remains a cornerstone of clinical microbiology and a compelling example of specific enzyme inhibition. The detailed understanding of its mechanism of action, coupled with the experimental protocols outlined in this guide, provides a robust framework for further research. Future investigations could focus on elucidating the precise three-dimensional structure of the this compound-F₀ complex to inform the rational design of new antimicrobial agents that target this essential bacterial enzyme. Such studies would be invaluable in the ongoing effort to combat antimicrobial resistance.

References

- 1. Molecular basis of the this compound-sensitive phenotype of pneumococcus: characterization of the genes encoding the F0 complex of the Streptococcus pneumoniae and Streptococcus oralis H(+)-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound resistance in Streptococcus pneumoniae: mechanism, significance, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. E. F. Bowers and L. R. Jeffries, “this compound in the Identification of Streptococcus pneumoniae,” Journal of Clinical Pathology. Vol. 8, 1955, pp. 58-60. dio10.1136/jcp.8.1.58 - References - Scientific Research Publishing [scirp.org]

Optochin: A Quinine Derivative for Targeted Antimicrobial Action Against Streptococcus pneumoniae

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Optochin, chemically known as ethylhydrocupreine hydrochloride, is a derivative of quinine, a natural alkaloid historically used for its antimalarial properties.[1][2] Introduced in 1911 by Morgenroth and Levy, this compound was initially investigated for the treatment of pneumococcal infections.[1][2] While its systemic use has been supplanted by more effective and less toxic antibiotics, this compound has retained a crucial role in the clinical microbiology laboratory. Its high specificity for Streptococcus pneumoniae makes it an invaluable tool for the presumptive identification and differentiation of this clinically significant pathogen from other alpha-hemolytic streptococci, collectively known as viridans streptococci.[1][3] This guide provides a comprehensive overview of this compound, focusing on its chemical nature, antimicrobial spectrum, mechanism of action, and the standardized experimental protocols for its use.

Chemical Structure and Relationship to Quinine

This compound is a semi-synthetic derivative of hydroquinine.[4] The core structure of this compound is closely related to that of quinine, featuring a quinoline ring system linked to a quinuclidine ring. The key structural difference lies in the substituent at the 6' position of the quinoline ring, where this compound possesses an ethoxy group (-OCH2CH3) in place of the methoxy group (-OCH3) found in quinine. This modification is critical to its specific antipneumococcal activity.

Antimicrobial Spectrum and Susceptibility

The antimicrobial activity of this compound is remarkably narrow, with its primary and most significant effect being the inhibition of Streptococcus pneumoniae.[1] Other alpha-hemolytic streptococci are typically resistant.[5] This selective toxicity forms the basis of the this compound susceptibility test.

Data Presentation: this compound Susceptibility

The susceptibility of various streptococcal species to this compound is typically determined using the disk diffusion method, with results interpreted based on the diameter of the zone of inhibition. Minimum Inhibitory Concentration (MIC) data provides a quantitative measure of the concentration of this compound required to inhibit bacterial growth.

| Bacterial Species | Typical Hemolysis on Blood Agar | This compound Susceptibility | Zone of Inhibition (5 µg disk) | This compound MIC (µg/mL) |

| Streptococcus pneumoniae | Alpha (α) | Sensitive | ≥ 14 mm | Low (specific values not consistently reported for susceptible strains) |

| Streptococcus mitis group | Alpha (α) or non-hemolytic | Resistant | < 14 mm or no zone | High |

| Streptococcus sanguinis group | Alpha (α) or gamma (γ) | Resistant | No zone | High |

| Streptococcus anginosus group | Alpha (α), beta (β), or gamma (γ) | Resistant | No zone | High |

| Streptococcus mutans group | Alpha (α) or gamma (γ) | Resistant | No zone | High |

| Streptococcus salivarius group | Alpha (α) or gamma (γ) | Resistant | No zone | High |

| This compound-Resistant S. pneumoniae | Alpha (α) | Resistant | < 14 mm | 4- to 30-fold higher than susceptible strains[6][7] |

Note: The definitive breakpoint for susceptibility is a zone of inhibition of 14 mm or greater around a 6 mm disk containing 5 µg of this compound.[4][5] Isolates with smaller zones of inhibition (7-13 mm) are considered to have intermediate susceptibility and require further testing, such as bile solubility, for definitive identification.[5]

Mechanism of Action

The selective antimicrobial action of this compound against Streptococcus pneumoniae is attributed to its specific inhibition of the proton-translocating F₀F₁ H+-ATPase (ATP synthase).[8][9] This enzyme is crucial for maintaining the proton motive force across the bacterial cell membrane and for ATP synthesis.

This compound specifically targets the F₀ complex of the H+-ATPase, which forms the proton channel.[10] The primary targets within the F₀ complex are the 'a' and 'c' subunits, encoded by the atpA and atpC genes, respectively.[9] By binding to these subunits, this compound blocks the translocation of protons, disrupting the electrochemical gradient and leading to a cessation of ATP synthesis. This ultimately results in cell death.[10]

Resistance to this compound in S. pneumoniae has been shown to arise from point mutations in the atpA or atpC genes.[6][9] These mutations alter the amino acid sequence of the 'a' or 'c' subunits, preventing the binding of this compound and thereby conferring resistance.[6][11]

Experimental Protocols

The most common method for determining this compound susceptibility is the disk diffusion test.

This compound Disk Diffusion Susceptibility Test

Objective: To presumptively identify Streptococcus pneumoniae based on its susceptibility to this compound.

Materials:

-

5% sheep blood agar plates[1]

-

This compound disks (5 µg, 6 mm diameter)[3]

-

Pure, 18-24 hour culture of an alpha-hemolytic streptococcus isolate

-

Sterile inoculating loop or cotton swab[1]

-

Incubator with a 5-10% CO₂ atmosphere[5]

-

Millimeter ruler or calipers[12]

-

Quality control strains:

Procedure:

-

Allow the 5% sheep blood agar plate to come to room temperature.

-

Using a sterile inoculating loop or cotton swab, pick a few well-isolated colonies of the test organism.

-

Streak the inoculum evenly over the entire surface of the blood agar plate to obtain confluent growth.[12]

-

Aseptically, using sterile forceps, place an this compound disk onto the center of the inoculated area.[12]

-

Gently press the disk to ensure it adheres firmly to the agar surface.[12]

-

Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO₂-enriched atmosphere.[5]

-

Following incubation, observe the plate for a zone of inhibition around the this compound disk.

-

Measure the diameter of the zone of inhibition in millimeters, including the diameter of the disk.[12]

Interpretation of Results:

-

Sensitive: A zone of inhibition of ≥ 14 mm indicates that the organism is presumptively Streptococcus pneumoniae.[13]

-

Resistant: No zone of inhibition, or a zone of < 14 mm, indicates that the organism is not S. pneumoniae (likely a viridans streptococcus).[13]

-

Equivocal: For zones of inhibition between 7-13 mm, further confirmatory testing, such as the bile solubility test, is required for definitive identification.[4]

Visualizations

Experimental Workflow for this compound Susceptibility Testing

References

- 1. microbenotes.com [microbenotes.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. simpios.eu [simpios.eu]

- 4. This compound test [microbe-canvas.com]

- 5. microbiologyinfo.com [microbiologyinfo.com]

- 6. This compound resistance in Streptococcus pneumoniae: mechanism, significance, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of Streptococcus pneumoniae isolates occurring in this compound-susceptible and this compound-resistant variants by analyzing whole-genome sequencing data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular basis of the this compound-sensitive phenotype of pneumococcus: characterization of the genes encoding the F0 complex of the Streptococcus pneumoniae and Streptococcus oralis H(+)-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dalynn.com [dalynn.com]

- 13. rcpath.org [rcpath.org]

The Optochin Susceptibility Test: A Historical and Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the historical development and technical application of the Optochin susceptibility test, a cornerstone in the presumptive identification of Streptococcus pneumoniae. From its early therapeutic aspirations to its established role in diagnostic microbiology, the journey of this compound reflects a significant chapter in the study of pneumococcal infections. This document details the scientific milestones, experimental protocols, and the underlying molecular mechanism of this crucial diagnostic tool.

A Journey Through Time: The History of the this compound Test

The story of this compound, or ethylhydrocupreine hydrochloride, began in the early 20th century with the quest for effective treatments against pneumococcal infections. Initially synthesized as a therapeutic agent, its potent and specific inhibitory effect on Streptococcus pneumoniae ultimately carved its niche in the diagnostic laboratory.

The development of the this compound susceptibility test can be traced through several key milestones:

-

1911: German scientists Morgenroth and Levy first introduced this compound, a derivative of quinine, with the intent of treating pneumococcal infections.[1][2]

-

1915: H.F. Moore published early research on the action of ethylhydrocupreine, demonstrating its inhibitory effect on pneumococci in vitro.[1]

-

1955: The pivotal shift from therapeutic to diagnostic use was proposed by Bowers and Jeffries.[3][4] They described a method using filter paper disks impregnated with this compound to differentiate S. pneumoniae from other alpha-hemolytic streptococci, laying the foundation for the modern test.[3][4]

-

1980s: The emergence of the first this compound-resistant strains of S. pneumoniae was reported, highlighting the importance of ongoing surveillance and the need for complementary identification methods.[5]

The Science Behind the Zone of Inhibition: Mechanism of Action

This compound's selective toxicity towards Streptococcus pneumoniae is attributed to its inhibitory effect on a crucial cellular enzyme: the proton-translocating ATPase (H+-ATPase), also known as the F0F1 ATPase.[5][6] This enzyme is vital for maintaining the proton motive force across the bacterial cell membrane, which is essential for ATP synthesis and other energy-dependent processes.

The mechanism unfolds as follows:

-

Binding to H+-ATPase: this compound specifically binds to the F0 complex of the H+-ATPase in susceptible S. pneumoniae strains.[6]

-

Inhibition of Enzyme Function: This binding event disrupts the flow of protons through the enzyme, effectively halting ATP synthesis.[5]

-

Cell Lysis: The disruption of the cell's energy production and membrane potential leads to a cascade of events culminating in cell lysis.[7][8] This lytic activity is responsible for the characteristic zone of inhibition observed in the susceptibility test.

Resistance to this compound has been linked to point mutations in the genes encoding the subunits of the H+-ATPase, specifically the atpC and atpA genes.[9][10] These mutations alter the structure of the enzyme, preventing the binding of this compound and rendering the bacterium resistant to its effects.

Performing the Test: A Detailed Experimental Protocol

The this compound susceptibility test is a disk diffusion assay that is relatively simple to perform, yet requires strict adherence to standardized procedures to ensure accurate and reproducible results.

Materials

-

This compound Disks: 6 mm disks containing 5 µg of this compound.

-

Culture Medium: 5% sheep blood agar plates.

-

Test Organism: A pure, 18-24 hour culture of an alpha-hemolytic streptococcus.

-

Control Strains:

-

Positive Control: Streptococcus pneumoniae ATCC 49619.

-

Negative Control: Streptococcus mitis ATCC 49456 or Enterococcus faecalis ATCC 29212.[3]

-

-

Incubator: Set to 35-37°C with a 5-10% CO2 atmosphere.[8]

-

Sterile swabs, inoculating loops, and forceps.

-

Calipers or a millimeter ruler.

Procedure

-

Inoculum Preparation: Select 3-4 well-isolated colonies of the test organism and create a suspension in sterile broth or saline. The turbidity should be adjusted to a 0.5 McFarland standard.

-

Inoculation: Using a sterile swab, streak the inoculum evenly over the entire surface of a 5% sheep blood agar plate to obtain confluent growth.

-

Disk Application: Aseptically place an this compound disk onto the inoculated agar surface using sterile forceps. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Incubate the plate at 35-37°C in a 5-10% CO2-enriched environment for 18-24 hours.[8]

-

Result Interpretation: After incubation, measure the diameter of the zone of inhibition around the disk in millimeters.

Data Presentation and Interpretation

The interpretation of the this compound susceptibility test is based on the diameter of the zone of inhibition. The following table summarizes the standard interpretive criteria.

| Zone of Inhibition Diameter (6 mm, 5 µg disk) | Interpretation | Presumptive Identification |

| ≥ 14 mm | Susceptible | Streptococcus pneumoniae |

| < 14 mm | Resistant | Not S. pneumoniae (likely a viridans group streptococcus) |

| 6-13 mm | Questionable | Further testing required (e.g., bile solubility) |

Note: The bile solubility test is recommended for isolates with questionable zone sizes to confirm the identification of S. pneumoniae.[8]

Quality Control Parameters

Regular quality control testing is essential to ensure the accuracy of the this compound susceptibility test. The expected results for control strains are presented below.

| Control Strain | ATCC Number | Expected Result | Zone of Inhibition |

| Streptococcus pneumoniae | 49619 | Susceptible | ≥ 14 mm |

| Streptococcus mitis | 49456 | Resistant | No zone of inhibition |

| Enterococcus faecalis | 29212 | Resistant | No zone of inhibition |

Limitations and Considerations

While the this compound susceptibility test is a reliable and widely used method, it is not without its limitations:

-

Emergence of Resistance: The existence of this compound-resistant S. pneumoniae strains can lead to false-negative results.[3]

-

Variability in Media: The type of blood agar used can influence the size of the inhibition zone. Trypticase soy agar with 5% sheep blood is often recommended for consistency.[11]

-

Incubation Conditions: Incubation in a CO2-enriched atmosphere is crucial for the growth of some S. pneumoniae strains, but it can also lead to smaller zone sizes.[7]

-

Presumptive Identification: The this compound test provides a presumptive identification. For definitive identification, especially in critical clinical cases or for atypical isolates, it should be supplemented with other tests like the bile solubility test or molecular methods.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound test [microbe-canvas.com]

- 3. microbenotes.com [microbenotes.com]

- 4. This compound in the identification of str. pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Molecular basis of the this compound-sensitive phenotype of pneumococcus: characterization of the genes encoding the F0 complex of the Streptococcus pneumoniae and Streptococcus oralis H(+)-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rcpath.org [rcpath.org]

- 8. microbiologyinfo.com [microbiologyinfo.com]

- 9. Comparison of Streptococcus pneumoniae isolates occurring in this compound-susceptible and this compound-resistant variants by analyzing whole-genome sequencing data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

Fundamental principles of Optochin selectivity for pneumococci

An In-depth Technical Guide on the Fundamental Principles of Optochin Selectivity for Streptococcus pneumoniae

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, or ethylhydrocupreine hydrochloride, is a quinine derivative that has long been a cornerstone in the clinical microbiology laboratory for the presumptive identification of Streptococcus pneumoniae.[1][2][3] Its utility lies in its remarkable selectivity for pneumococci over other alpha-hemolytic streptococci. This guide delves into the core principles governing this selectivity, focusing on the molecular mechanism of action, the biochemical pathways involved, and the genetic basis of resistance. Detailed experimental protocols and quantitative data are provided to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Mechanism of Action: Targeting the F0F1-ATPase

The selective toxicity of this compound against Streptococcus pneumoniae is primarily attributed to its inhibitory effect on the membrane-bound F0F1-ATPase, also known as H+-ATPase.[4][5] This multi-subunit enzyme complex is crucial for bacterial physiology, playing a central role in ATP synthesis and maintaining cellular pH homeostasis by translocating protons across the cell membrane.[4][5]

This compound specifically targets the F0 portion of the ATPase complex, which forms the proton channel.[6] By binding to the F0 complex, this compound disrupts the proton flow, leading to a cascade of detrimental effects, including the inhibition of ATP synthesis and ultimately, cell lysis due to changes in the cell membrane's surface tension.[2][7] This detergent-like action is a key feature of its bactericidal activity against susceptible pneumococci.[8]

The diagram below illustrates the inhibitory action of this compound on the pneumococcal F0F1-ATPase.

The Genetic Basis of this compound Selectivity and Resistance

The high degree of selectivity of this compound for S. pneumoniae is rooted in the specific amino acid sequences of the subunits that constitute the F0F1-ATPase. In contrast, other viridans group streptococci possess F0F1-ATPases with variations in these sequences, rendering them inherently resistant to the inhibitory effects of this compound at standard testing concentrations.[2]

This compound resistance in S. pneumoniae is not a newly acquired trait but rather arises from spontaneous point mutations in the genes encoding the a-subunit (atpA) and the c-subunit (atpC) of the F0F1-ATPase.[4][5][9] These mutations result in single amino acid substitutions that alter the binding site of this compound, thereby reducing its inhibitory activity.[4][6]

The following diagram illustrates the logical relationship between the genetic makeup of the F0F1-ATPase and the resulting this compound susceptibility phenotype.

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound selectivity.

| Parameter | Value | Reference Species | Notes |

| This compound Susceptibility Zone of Inhibition | |||

| Susceptible | ≥ 14 mm | S. pneumoniae | Using a 6 mm disk containing 5 µg of this compound.[7] |

| Resistant | < 14 mm | Other α-hemolytic streptococci | A zone of inhibition less than 14 mm is considered resistant.[2] |

| Intermediate | 6-14 mm | S. pneumoniae | Requires further testing, such as bile solubility, for confirmation.[7] |

| Minimum Inhibitory Concentration (MIC) | |||

| This compound-Susceptible S. pneumoniae | Low (e.g., < 5 mg/mL) | S. pneumoniae | Highly susceptible to the inhibitory effects of this compound.[2] |

| This compound-Resistant S. pneumoniae | 4 to 30-fold higher than susceptible strains | S. pneumoniae | Due to mutations in the F0F1-ATPase. |

| Other Viridans Streptococci | High | Other α-hemolytic streptococci | Inherently resistant at standard concentrations.[2] |

Experimental Protocols

This compound Susceptibility Testing

This protocol is a standard method for the presumptive identification of Streptococcus pneumoniae.

Workflow Diagram:

References

- 1. microbenotes.com [microbenotes.com]

- 2. This compound Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Comparison of Streptococcus pneumoniae isolates occurring in this compound-susceptible and this compound-resistant variants by analyzing whole-genome sequencing data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular basis of the this compound-sensitive phenotype of pneumococcus: characterization of the genes encoding the F0 complex of the Streptococcus pneumoniae and Streptococcus oralis H(+)-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. medical-labs.net [medical-labs.net]

- 9. [PDF] this compound resistance in Streptococcus pneumoniae: mechanism, significance, and clinical implications. | Semantic Scholar [semanticscholar.org]

Initial Investigations into Optochin's Bactericidal Versus Bacteriostatic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optochin, or ethylhydrocupreine hydrochloride, is a derivative of quinine that was introduced in the early 20th century as a potential therapeutic agent for pneumococcal infections.[1] Initial investigations into its antimicrobial properties revealed a potent and specific action against Streptococcus pneumoniae, laying the groundwork for its eventual use as a key diagnostic tool to differentiate pneumococci from other alpha-hemolytic streptococci. This technical guide delves into the foundational studies that first characterized the bactericidal and bacteriostatic nature of this compound, providing a detailed overview of the experimental protocols and quantitative data from this seminal research.

Core Concepts: Bactericidal vs. Bacteriostatic Action

The distinction between bactericidal and bacteriostatic effects is a cornerstone of antimicrobial research. A bacteriostatic agent inhibits the growth and reproduction of bacteria without directly killing them, while a bactericidal agent actively kills the bacteria. The effect of an antimicrobial agent can be concentration-dependent, exhibiting bacteriostatic properties at lower concentrations and becoming bactericidal at higher concentrations. Early research on this compound demonstrated this dual nature.

Summary of Quantitative Data

The initial in vitro investigations of this compound's efficacy against Streptococcus pneumoniae and other microorganisms yielded significant quantitative data. The following tables summarize the key findings from these early studies, providing a comparative overview of the inhibitory and bactericidal concentrations of this compound.

Table 1: In Vitro Action of this compound (Ethylhydrocupreine Hydrochloride) on Various Microorganisms

| Microorganism | Inhibitory Concentration | Bactericidal Concentration (after 18 hours) |

| Streptococcus pneumoniae (Type I) | 1:800,000 | 1:400,000 |

| Streptococcus pneumoniae (Type II) | 1:800,000 | 1:400,000 |

| Streptococcus pneumoniae (Type III) | 1:1,000,000 | 1:400,000 |

| Streptococcus pneumoniae (Type IV) | 1:1,000,000 | 1:400,000 |

| Streptococcus pyogenes | 1:5,000 | 1:2,500 |

| Staphylococcus aureus | No inhibition at 1:2,500 | No killing at 1:2,500 |

| Escherichia coli | No inhibition at 1:2,500 | No killing at 1:2,500 |

| Klebsiella pneumoniae | No inhibition at 1:2,500 | No killing at 1:2,500 |

| Salmonella typhi | No inhibition at 1:2,500 | No killing at 1:2,500 |

Table 2: In Vivo Protective Action of this compound Base in Mice Infected with Streptococcus pneumoniae

| Pneumococcus Type | Minimum Lethal Dose (MLD) of Culture | Dose of this compound Base (subcutaneous) | Outcome |

| Type I | 0.000001 cc | 0.005 g | Survived |

| Type II | 0.0001 cc | 0.005 g | Survived |

| Type III | 0.000001 cc | 0.005 g | Survived |

| Type IV | 0.001 cc | 0.005 g | Survived |

Experimental Protocols

The following are detailed methodologies for the key experiments initially used to determine the bactericidal and bacteriostatic properties of this compound.

In Vitro Determination of Inhibitory and Bactericidal Concentrations

This experiment aimed to determine the lowest concentration of this compound that could inhibit the growth of and kill various bacteria.

Materials:

-

Pure cultures of Streptococcus pneumoniae (Types I, II, III, IV), Streptococcus pyogenes, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Salmonella typhi.

-

Sterile nutrient broth (pH 7.4-7.6).

-

Sterile defibrinated rabbit blood.

-

Ethylhydrocupreine hydrochloride (this compound) solution.

-

Sterile test tubes and pipettes.

-

Incubator.

Procedure:

-

A series of dilutions of this compound hydrochloride in nutrient broth were prepared in test tubes.

-

A small, standardized inoculum of the test microorganism was added to each tube.

-

For pneumococci and streptococci, a few drops of sterile defibrinated rabbit blood were added to the broth to support growth.

-

The tubes were incubated at 37°C for 18 to 24 hours.

-

Determination of Inhibitory Concentration (Bacteriostatic Effect): The tubes were observed for visible signs of bacterial growth (turbidity). The highest dilution of this compound showing no growth was recorded as the inhibitory concentration.

-

Determination of Bactericidal Concentration: From the tubes showing no visible growth, a loopful of the culture was transferred to a fresh tube of nutrient broth (without this compound). These tubes were then incubated for 24 hours. The highest dilution from which the subculture showed no growth was recorded as the bactericidal concentration.

In Vivo Protective Action in Mice

This experiment was designed to assess the protective effect of this compound against a lethal infection of S. pneumoniae in a mouse model.

Materials:

-

Pure, virulent cultures of S. pneumoniae (Types I, II, III, IV).

-

Healthy mice.

-

This compound base (ethylhydrocupreine) solution prepared for subcutaneous injection.

-

Sterile syringes and needles.

Procedure:

-

The minimum lethal dose (MLD) of each pneumococcus culture was determined by injecting serial dilutions into mice and observing for mortality.

-

A group of mice was injected subcutaneously with a specific dose of this compound base.

-

Simultaneously or shortly after the this compound injection, the mice were inoculated intraperitoneally with a lethal dose of the pneumococcus culture.

-

A control group of mice received only the pneumococcus culture.

-

The mice were observed for a set period, and the survival rates were recorded.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the initial conceptual understanding of this compound's action based on the early investigations.

Initial Hypotheses on the Mechanism of Action

The initial investigations into this compound's mechanism of action were largely observational and did not pinpoint a specific molecular target. As a derivative of quinine, it was likely hypothesized that its mode of action was related to that of its parent compound. Early theories on the action of quinine and its derivatives against microorganisms centered on general protoplasmic poisoning or interference with essential cellular processes. The high specificity of this compound for pneumococci suggested a more targeted interaction than a general disinfectant, though the precise nature of this interaction remained unknown at the time. The lytic effect observed, particularly at higher concentrations, suggested a mechanism that led to the disruption of the bacterial cell integrity.

Conclusion

The foundational research on this compound in the early 20th century established its potent and specific activity against Streptococcus pneumoniae. Through meticulous in vitro and in vivo experimentation, early investigators characterized its dual bacteriostatic and bactericidal properties, which were found to be dependent on the concentration of the compound. While the precise molecular mechanism of action was not understood at the time, these initial studies were crucial in highlighting the potential of this compound as a chemotherapeutic agent and ultimately led to its enduring legacy as a vital tool in the diagnostic microbiology laboratory.

References

The Molecular Basis of Optochin's Inhibitory Effect on Streptococcus pneumoniae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Optochin, a quinine derivative, has long been a cornerstone in the presumptive identification of Streptococcus pneumoniae due to its specific inhibitory effect. This technical guide delves into the molecular underpinnings of this inhibition, providing a comprehensive overview for researchers and drug development professionals. The primary molecular target of this compound is the F0F1 H+-ATPase, a crucial enzyme for maintaining cellular homeostasis. Inhibition of this proton pump disrupts the proton motive force, leading to a cascade of events culminating in cell lysis. This guide will detail the mechanism of action, the genetic basis of resistance, and standardized experimental protocols for assessing this compound susceptibility.

Introduction

Streptococcus pneumoniae (the pneumococcus) is a major human pathogen responsible for a significant burden of disease worldwide, including pneumonia, meningitis, and sepsis. The accurate and rapid identification of this bacterium is crucial for appropriate clinical management. This compound (ethylhydrocupreine hydrochloride) susceptibility testing has been a reliable and widely used method for differentiating S. pneumoniae from other α-hemolytic streptococci since its introduction.[1][2] While most clinical isolates of S. pneumoniae are susceptible to this compound, the emergence of resistant strains necessitates a deeper understanding of its mechanism of action.[2][3][4]

This guide will provide a detailed exploration of the molecular interactions between this compound and its target, the genetic mutations that confer resistance, and standardized methodologies for its study.

Mechanism of Action: Targeting the F0F1 H+-ATPase

The bactericidal activity of this compound against S. pneumoniae is a direct consequence of its interaction with the F0F1 H+-ATPase (also known as ATP synthase).[5] This multi-subunit enzyme, embedded in the bacterial cell membrane, plays a vital role in maintaining the proton gradient across the membrane, which is essential for ATP synthesis, nutrient transport, and pH homeostasis.

The F0F1 H+-ATPase is composed of two main complexes:

-

F0 complex: The integral membrane portion, which forms the proton channel. It consists of the a, b, and c subunits, encoded by the atpA, atpB, and atpC genes, respectively.

-

F1 complex: The peripheral membrane portion, located on the cytoplasmic side, which is responsible for ATP synthesis or hydrolysis.

This compound specifically targets the F0 complex, inhibiting the translocation of protons across the cell membrane.[6] This disruption of the proton motive force has catastrophic consequences for the pneumococcal cell, leading to a failure in ATP synthesis and ultimately, cell lysis due to changes in the cell membrane's surface tension.[4][7][8]

The Molecular Basis of this compound Resistance

The emergence of this compound-resistant S. pneumoniae strains is primarily attributed to point mutations in the genes encoding the a and c subunits of the F0 complex of the H+-ATPase, namely the atpA and atpC genes.[5][6][9][10] These mutations alter the structure of the proton channel, thereby reducing the binding affinity of this compound to its target.

Mutations in the atpC Gene

Mutations in the atpC gene, which codes for the c-subunit of the F0 complex, are the most frequently reported cause of this compound resistance.[5] These mutations often occur at specific amino acid positions.

Mutations in the atpA Gene

Less commonly, mutations in the atpA gene, encoding the a-subunit, have also been shown to confer this compound resistance.[9][10]

The logical relationship leading to resistance is illustrated below:

Quantitative Data on this compound Susceptibility

The susceptibility of S. pneumoniae to this compound can be quantified through the determination of the Minimum Inhibitory Concentration (MIC) and the measurement of the zone of inhibition in a disk diffusion assay.

| Strain Type | This compound MIC (µg/mL) | Zone of Inhibition (6mm, 5µg disk) | Reference |

| Susceptible S. pneumoniae | ≤ 1.0 | ≥ 14 mm | [4][7] |

| Resistant S. pneumoniae | 4 - 256 | < 14 mm or no zone | [9][10][11] |

| Other α-hemolytic streptococci | > 16 | No zone of inhibition | [4][7] |

Note: MIC values and zone diameters can vary slightly depending on the specific strain and testing conditions.

Resistant strains have been shown to have MICs of this compound that are 4 to 30-fold higher than susceptible strains.[9][10]

Experimental Protocols

This compound Susceptibility Testing (Disk Diffusion Method)

This is the most common method used in clinical microbiology laboratories for the presumptive identification of S. pneumoniae.

Materials:

-

5% Sheep Blood Agar plates

-

This compound disks (6 mm, 5 µg)

-

Sterile inoculating loops or swabs

-

Pure, 18-24 hour culture of the α-hemolytic streptococcus to be tested

-

Incubator with a 5-10% CO2 atmosphere

-

Millimeter ruler or caliper

Procedure:

-

Using a sterile inoculating loop or swab, select three to four well-isolated colonies of the test organism.

-

Streak the colonies onto a 5% Sheep Blood Agar plate to obtain confluent growth.

-

Aseptically place an this compound disk onto the inoculated surface of the agar.

-

Gently press the disk to ensure it adheres firmly to the agar surface.[7]

-

Incubate the plate at 35 ± 2°C for 18-24 hours in a 5-10% CO2-enriched environment.[1][7]

-

After incubation, observe the plate for a zone of inhibition around the disk.

-

Measure the diameter of the zone of inhibition in millimeters.

Interpretation of Results:

-

Susceptible (Presumptive S. pneumoniae): A zone of inhibition of 14 mm or greater.[7][12]

-

Resistant (Not S. pneumoniae): No zone of inhibition, or a zone of inhibition less than 14 mm.

-

Equivocal (6-14 mm zone): Further testing, such as the bile solubility test, is recommended for confirmation.[7]

Determination of Minimum Inhibitory Concentration (MIC)

Broth microdilution or agar dilution methods can be used to determine the MIC of this compound.

Procedure (Agar Dilution):

-

Prepare a series of Mueller-Hinton agar plates containing 5% sheep blood and doubling dilutions of this compound (e.g., 0.06 to 256 µg/mL).[11]

-

Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard.

-

Spot-inoculate the bacterial suspension onto the surface of each agar plate.

-

Incubate the plates at 35°C for 20-24 hours in a 5% CO2 atmosphere.[11]

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.[11]

Conclusion

The inhibitory effect of this compound on Streptococcus pneumoniae is a well-defined molecular interaction targeting the F0F1 H+-ATPase. Understanding this mechanism is not only crucial for the routine identification of this pathogen but also provides a framework for monitoring the emergence of resistance and for the potential development of novel antimicrobial agents targeting this essential enzyme. The methodologies outlined in this guide provide a standardized approach for the continued surveillance and study of this compound susceptibility in S. pneumoniae.

References

- 1. microbenotes.com [microbenotes.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. This compound Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular basis of the this compound-sensitive phenotype of pneumococcus: characterization of the genes encoding the F0 complex of the Streptococcus pneumoniae and Streptococcus oralis H(+)-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. simpios.eu [simpios.eu]

- 9. This compound resistance in Streptococcus pneumoniae: mechanism, significance, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.asm.org [journals.asm.org]

- 12. dalynn.com [dalynn.com]

Methodological & Application

Application Notes and Protocols: Standard Protocol for Optochin Susceptibility Testing of Streptococcus pneumoniae

Introduction

Optochin (ethylhydrocupreine hydrochloride) susceptibility testing is a critical and widely used method for the presumptive identification of Streptococcus pneumoniae and its differentiation from other alpha-hemolytic streptococci, such as viridans streptococci.[1][2][3] S. pneumoniae is uniquely susceptible to low concentrations of this compound, which disrupts the bacterial cell membrane leading to cell lysis and the formation of a zone of inhibition around an this compound-impregnated disk.[1][2][3][4][5][6] This simple, cost-effective disk diffusion test has a high sensitivity (over 95%) and is a fundamental procedure in clinical microbiology laboratories for the identification of this significant human pathogen.[2][4][5]

Principle of the Test

The this compound test is based on the differential susceptibility of Streptococcus pneumoniae to the quinine derivative, ethylhydrocupreine hydrochloride.[2][4][5] When an this compound-impregnated disk is placed on an agar plate inoculated with an alpha-hemolytic streptococcus, the chemical diffuses into the medium.[2] If the organism is S. pneumoniae, its growth will be inhibited in the area around the disk, resulting in a visible zone of inhibition.[2][4] Other alpha-hemolytic streptococci are typically resistant to the concentration of this compound in the disk and will grow up to the edge of the disk.[1][2]

Data Presentation

The interpretation of the this compound susceptibility test is based on the diameter of the zone of inhibition around the this compound disk. The following table summarizes the quantitative data for the interpretation of results and the expected outcomes for quality control strains.

| Parameter | Value | Interpretation/Notes |

| This compound Disk Potency | 5 µg | Standard concentration for testing.[2][4][5] |

| Disk Diameter | 6 mm | Standard size of the impregnated disk.[1][2][4] |

| Zone of Inhibition for Susceptibility | ≥ 14 mm | Indicates presumptive identification of S. pneumoniae.[1][2][3][4][5][6][7] |

| Zone of Inhibition for Resistance | < 14 mm | Indicates the organism is not S. pneumoniae. No zone of inhibition is considered resistant.[1][3] |

| Equivocal/Intermediate Zone | 7-13 mm | Further testing, such as the bile solubility test, is required for definitive identification.[1][6][7] |

| Quality Control Strain (Positive) | Streptococcus pneumoniae ATCC 49619 | Expected result: Zone of inhibition ≥ 14 mm.[1][2][6][7] |

| Quality Control Strain (Negative) | Streptococcus mitis ATCC 49456 | Expected result: No zone of inhibition.[2][7] |

Experimental Protocols

This section provides a detailed methodology for performing the this compound susceptibility test.

Materials

-

Pure, 18-24 hour culture of an alpha-hemolytic streptococcus on a blood agar plate[1]

-

Sterile inoculating loops or cotton swabs[7]

-

Millimeter ruler or caliper for measuring the zone of inhibition[1]

-

Quality control strains: Streptococcus pneumoniae ATCC 49619 and Streptococcus mitis ATCC 49456[2][7]

Procedure

-

Inoculum Preparation:

-

Inoculation of the Agar Plate:

-

Application of the this compound Disk:

-

Incubation:

-

Measurement and Interpretation of Results:

-

Following incubation, observe the plate for a zone of inhibition around the this compound disk.

-

Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper, including the diameter of the disk.[2]

-

Susceptible: A zone of inhibition of ≥ 14 mm is considered susceptible and provides a presumptive identification of S. pneumoniae.[1][2][3][4][5][7]

-

Resistant: The absence of a zone of inhibition or a zone diameter of < 14 mm is interpreted as resistant.[1][3]

-

Equivocal: For zones of inhibition between 7 mm and 13 mm, the result is questionable, and a confirmatory test such as the bile solubility test should be performed.[6][7]

-

Quality Control

-

Each new lot of this compound disks should be tested with known positive and negative control strains.[2]

-

Positive Control: Streptococcus pneumoniae ATCC 49619 should produce a zone of inhibition of ≥ 14 mm.[2][6][7]

-

Negative Control: Streptococcus mitis ATCC 49456 should show no zone of inhibition.[2][7]

Limitations

-

Some rare strains of S. pneumoniae have been reported to be this compound-resistant.[2][7]

-

Conversely, some viridans streptococci may show a small zone of inhibition.[1][3]

-

Therefore, this compound susceptibility is a presumptive test, and for equivocal results, further biochemical or serological testing is recommended for complete identification.[1][4]

-

The use of media other than 5% sheep blood agar is not recommended as it may lead to false results.[1]

Visualizations

Caption: Workflow for this compound Susceptibility Testing of Streptococcus pneumoniae.

References

- 1. microbiologyinfo.com [microbiologyinfo.com]

- 2. This compound Sensitivity Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 3. rcpath.org [rcpath.org]

- 4. This compound susceptibility test: Principle, Procedure and Results interpretation - Online Biology Notes [onlinebiologynotes.com]

- 5. medicallabnotes.com [medicallabnotes.com]

- 6. This compound Susceptibility Test for Streptococcus pneumoniae [microbiologynotes.com]

- 7. microbenotes.com [microbenotes.com]

Application Notes and Protocols: Optochin Disk Diffusion Assay for the Differentiation of Alpha-Hemolytic Streptococci

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Optochin disk diffusion assay is a critical and widely-used method in clinical microbiology for the presumptive identification of Streptococcus pneumoniae from other alpha-hemolytic streptococci, such as the viridans group.[1][2] This test relies on the differential susceptibility of these bacteria to the chemical this compound (ethylhydrocupreine hydrochloride).[3][4][5] Streptococcus pneumoniae is uniquely sensitive to this compound, which interferes with its ATPase activity and leads to cell lysis, resulting in a measurable zone of growth inhibition around an this compound-impregnated disk.[5][6][7] In contrast, most other alpha-hemolytic streptococci are resistant to this compound and will grow up to the edge of the disk.[4][8] This simple, cost-effective assay is a cornerstone in the diagnostic workflow for identifying this important pathogen.[3]

Principle of the Assay

The this compound susceptibility test is a disk diffusion assay performed on a blood agar medium.[6][9] A filter paper disk impregnated with a standardized amount of this compound (typically 5 µg) is placed on the surface of an agar plate that has been inoculated with a pure culture of an alpha-hemolytic streptococcus.[3][5] During incubation, the water-soluble this compound diffuses from the disk into the surrounding agar, creating a concentration gradient.[1][3] If the organism is S. pneumoniae, its growth will be inhibited in the area around the disk where the this compound concentration is sufficient, resulting in a clear zone of inhibition.[5][6] The diameter of this zone is then measured to determine the organism's susceptibility.[8]

Materials and Equipment

Reagents and Media

-

This compound disks (6 mm, 5 µg)[3]

-

5% Sheep Blood Agar plates (e.g., Tryptic Soy Agar with 5% sheep blood)[3][10]

-

Bacterial cultures of alpha-hemolytic streptococci (pure, 18-24 hour culture)[8]

-

Quality control strains:

Equipment

-

Sterile inoculating loops or cotton swabs[10]

-

Sterile forceps[3]

-

CO2 incubator capable of maintaining 35-37°C and ~5% CO2[3][5]

-

Millimeter ruler or caliper for measuring zone diameters[8]

-

Standard personal protective equipment (PPE)

Experimental Protocol

Quality Control

Prior to testing unknown isolates, and with each new lot of this compound disks, perform the assay using the recommended positive and negative control strains to ensure the reliability of the materials and procedure.[3][6]